molecular formula C21H14F2N4O4 B2916929 2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1189951-59-4

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2916929
CAS RN: 1189951-59-4
M. Wt: 424.364
InChI Key: JNIYMDLDUVDACR-UHFFFAOYSA-N
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Description

2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14F2N4O4 and its molecular weight is 424.364. The purity is usually 95%.
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Scientific Research Applications

Radioligand Applications

One significant application of structurally related compounds is as radioligands for receptor characterization. For example, a study by Baraldi et al. (2004) detailed the synthesis and application of a selective antagonist radioligand for human A2B adenosine receptors, showcasing the utility of such compounds in receptor binding studies and pharmacological characterization (Baraldi et al., 2004).

Crystal Structure and Computational Studies

Research on novel compounds often includes crystal structure analysis and computational studies to understand their properties and potential applications. Sebhaoui et al. (2020) reported the synthesis, crystal structures, and Hirshfeld surface analysis of new compounds, alongside computational studies to explore their binding modes, which are critical for the development of therapeutics (Sebhaoui et al., 2020).

Coordination Complexes and Antioxidant Activity

Coordination complexes of pyrazole-acetamide derivatives demonstrate significant antioxidant activity. Chkirate et al. (2019) synthesized such complexes and characterized them through various spectroscopic techniques, revealing their potential as antioxidants (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Agents

Compounds with pyrazole and acetamide functionalities are explored for their antimicrobial and anti-inflammatory properties. Aly et al. (2011) synthesized heterocyclic compounds incorporating the antipyrine moiety, showing promising biological activity against various microorganisms, which could be relevant for developing new antimicrobial agents (Aly et al., 2011).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) conducted a study focusing on the synthesis of compounds and their evaluation for drug-likeness, including in vitro antibacterial, antifungal, and antimycobacterial activity. Such research is crucial for identifying new drug candidates with favorable pharmacokinetic properties (Pandya et al., 2019).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O4/c22-13-2-3-14(23)16(8-13)24-20(28)10-26-5-6-27-17(21(26)29)9-15(25-27)12-1-4-18-19(7-12)31-11-30-18/h1-9H,10-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIYMDLDUVDACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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